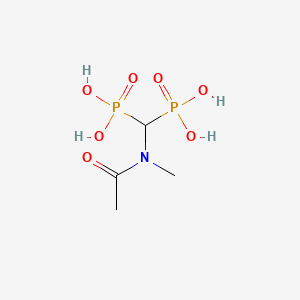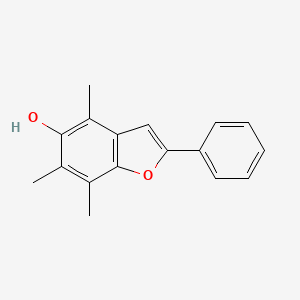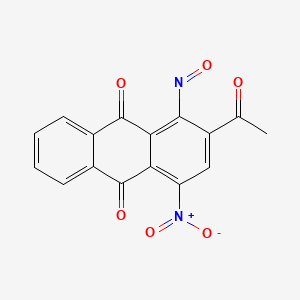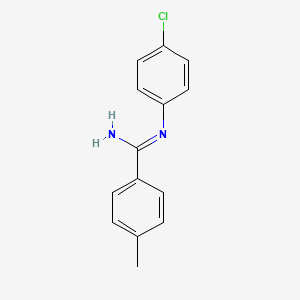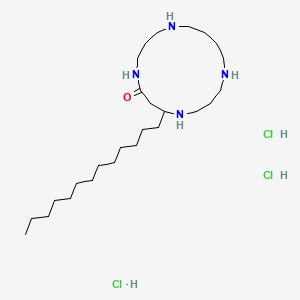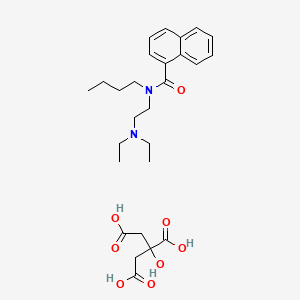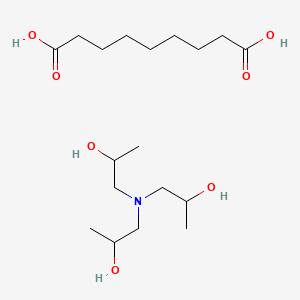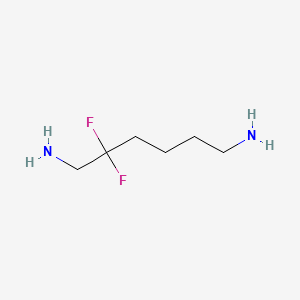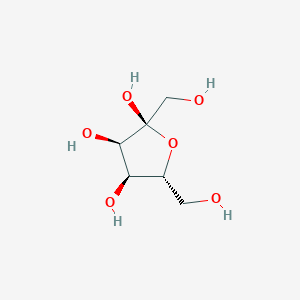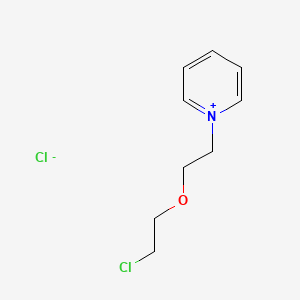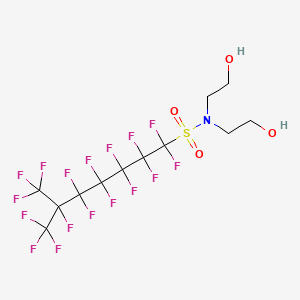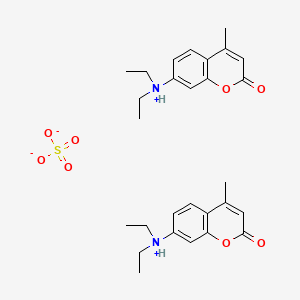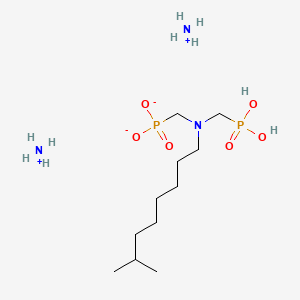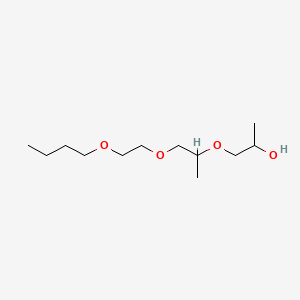
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol is an organic compound with the molecular formula C9H20O3. It is a colorless liquid that is often used as a solvent due to its ability to dissolve a wide range of substances. This compound is part of the glycol ether family, which are known for their excellent solvent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol typically involves the reaction of 2-butoxyethanol with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 2-butoxyethanol and propylene oxide
Conditions: The reaction is typically carried out at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids
Reduction: Simpler alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Used in the production of coatings, paints, and cleaning agents due to its solvent properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol primarily involves its ability to dissolve various substances. This property is due to the presence of both hydrophilic and hydrophobic groups in its structure, allowing it to interact with a wide range of molecules. The compound can disrupt intermolecular forces in solutes, leading to their dissolution.
Comparación Con Compuestos Similares
Similar Compounds
2-Butoxyethanol: Another glycol ether with similar solvent properties.
2-Ethoxyethanol: A related compound with a shorter alkyl chain.
2-Methoxyethanol: A glycol ether with a methoxy group instead of a butoxy group.
Uniqueness
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of applications, from industrial processes to scientific research.
Propiedades
Número CAS |
37387-11-4 |
|---|---|
Fórmula molecular |
C12H26O4 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
1-[1-(2-butoxyethoxy)propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C12H26O4/c1-4-5-6-14-7-8-15-10-12(3)16-9-11(2)13/h11-13H,4-10H2,1-3H3 |
Clave InChI |
JUUQEXBPXBYHLF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCC(C)OCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


